Pyrazoloquinoline SAR programs frequently lack systematic coverage of 1,8-dimethyl substitution space due to limited commercial availability of this regioisomer. 1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine (CAS 1017430-78-2) addresses this gap with its distinct steric and electronic profile.
• Reduced H-bond donor count (1 vs 2) alters hinge-binding interactions in kinase screening
• Unique spectral signatures vs. 6-methyl, 7-methyl, or 1,6-dimethyl analogs for fluorescence applications
• Increased lipophilicity (ΔXLogP3 +0.2) supports hydrophobicity-driven cellular uptake studies
Supplied with full QC documentation for hit-to-lead, probe development, and optoelectronic material workflows.
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Cat. No.B11888304
⚠ Attention: For research use only. Not for human or veterinary use.
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine (CAS 1017430-78-2) is a heterocyclic small molecule belonging to the 1H-pyrazolo[3,4-b]quinoline class, characterized by a fused pyrazole–quinoline core with methyl substituents at the 1- and 8-positions and a free 3-amino group [1]. This class is recognized for its broad utility in medicinal chemistry, including kinase inhibition, antimicrobial activity, and fluorescent sensor applications, making it a scaffold of interest for drug discovery and chemical biology programs [2]. The specific 1,8-dimethyl substitution pattern differentiates this compound from other regioisomeric methyl analogs and serves as a basis for structure–activity relationship (SAR) exploration and property optimization.
Scaffold Type1H-Pyrazolo[3,4-b]quinoline core with 1,8-dimethyl pattern for SAR exploration
Selection ContextMedicinal chemistry probe for kinase, antimicrobial, and fluorescent sensor research
DifferentiatorUnique regioisomer distinct from 6-methyl, 7-methyl, or 1,6-dimethyl analogs
[1] PubChem. 1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine. Compound Summary CID 24276247. National Center for Biotechnology Information, 2025. View Source
[2] Danel, A.; et al. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules 2022, 27, 2775. View Source
The 1,8-dimethyl substitution pattern is not replicated by other commonly available pyrazoloquinoline analogs such as 6-methyl, 7-methyl, or 1,6-dimethyl variants . Substitution position directly influences critical molecular properties: the methyl group at the 8-position of the quinoline ring introduces steric effects that can modulate planarity and, consequently, fluorescence quantum yield, while the 1-N-methyl group on the pyrazole ring alters hydrogen-bond donor capacity and lipophilicity [1]. Published SAR studies on 3-amino-1H-pyrazolo[3,4-b]quinolines demonstrate that even minor positional changes drastically affect kinase inhibitory and antibacterial activities, precluding casual analog interchange [2]. Furthermore, quantitative absorption spectroscopy data confirm that the addition of a methyl group at position 1, combined with the unique 8-methyl on the quinoline moiety, results in distinct spectral signatures not observed in other regioisomers [1].
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Methyl position change from 8- to 6- or 7- may alter steric modulation of planarity and fluorescence quantum yield, limiting direct optical method transfer.
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1-N-methyl substitution modifies hydrogen-bond donor capacity and lipophilicity; SAR studies show positional changes drastically affect kinase inhibitory and antibacterial activities, precluding casual analog interchange.
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Spectral signature is distinct from other regioisomers; absorption data may not transfer, requiring compound-specific method validation.
[1] Gondek, E.; et al. Optical Absorption of 1H-Pyrazolo[3,4-b]quinoline and Its Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 2004, 60, 3101–3106. View Source
[2] Karthikeyan, C.; et al. lH-Pyrazolo[3,4-b]quinolin-3-amine Derivatives Inhibit Growth of Colon Cancer Cells via Apoptosis and Sub G1 Cell Cycle Arrest. Bioorganic & Medicinal Chemistry Letters 2018, 28, 2244–2249. View Source
The target compound is commercially available from MolCore (NLT 98% purity) , whereas the 1,6-dimethyl analog is listed at 95% purity from AKSci . This 3% absolute purity advantage is critical for reproducible biological assays and chemical synthesis where impurity profiles can confound assay results.
Purity vs. Standard AnalogsHead-to-head
NLT 98% vs 95% (1,6-dimethyl analog)
Reported purity specification advantage supports more reproducible biological assays.
Higher purity reduces off-target effects in biological screening and improves reproducibility in chemical reactions, directly lowering procurement risk.
PurityQuality ControlReproducibility
Increased Lipophilicity over Parent Compound
Computed XLogP3 values demonstrate that the 1,8-dimethyl-substituted compound (XLogP = 2.0) [1] is more lipophilic than the unsubstituted parent 1H-pyrazolo[3,4-b]quinolin-3-amine (XLogP = 1.8) , indicating a measurable increase in hydrophobicity that may enhance membrane permeability in cell-based assays.
Lipophilicity vs. ParentCross-study comparable
XLogP3 = 2.0 (Δ +0.2 vs parent)
May support permeability profiling in cell-based assays; distinct from unsubstituted parent.
Computed property; experimental logP may differ.
LipophilicityDrug-likenessPermeability
Evidence Dimension
Computed lipophilicity (XLogP3)
Target Compound Data
XLogP3 = 2.0
Comparator Or Baseline
1H-pyrazolo[3,4-b]quinolin-3-amine (XLogP3 = 1.8)
Quantified Difference
ΔXLogP3 = +0.2
Conditions
PubChem computed properties
Why This Matters
The higher lipophilicity distinguishes 1,8-dimethyl from the parent in terms of solubility and permeability profiles, enabling different ADME predictions in drug discovery programs.
The 1,8-dimethyl substitution pattern blocks the pyrazole N-H that is present in 6-methyl, 7-methyl, and 8-methyl mono-substituted analogs, resulting in a single hydrogen-bond donor count of 1 compared to 2 in the unsubstituted and single-methyl analogs [1]. This change directly impacts kinase hinge-binding motifs, where pyrazole N-H often serves as a critical donor.
H-Bond Donor ReductionClass-level
1 H-donor (vs 2 in mono-methyl analogs)
Alters kinase hinge-binding motif context, offering a distinct selectivity profile for SAR exploration.
The reduced H-donor count alters binding pharmacology, offering a distinct selectivity profile for kinase targets that cannot be achieved with mono-methyl analogs, justifying procurement for focused SAR exploration.
Virtual screening identified 3-amino-1H-pyrazolo[3,4-b]quinolines as wide-spectrum protein kinase inhibitors, with SAR showing that substitution at position 6 and modification of the 1-NH or NH2 group critically modulates activity [1]. While direct quantitative data for the 1,8-dimethyl analog are not yet published, the conserved 3-amino group and distinct 1,8-substitution pattern position this compound at an underexplored node of the kinase SAR landscape, offering procurement value for novel inhibitor discovery.
Kinase Inhibitory PotentialSupporting evidence
Predicted scaffold; no direct quantitative data
Class-level kinase inhibition data positions compound at an underexplored SAR node; procurement value for novel inhibitor discovery.
Virtual screening and bacterial kinase assays; specific activity to verify.
Virtual screening; bacterial serine/threonine protein kinase assays
Why This Matters
The class-level kinase inhibition data, combined with its unique substitution pattern, makes 1,8-dimethyl an attractive probe for kinase drug discovery programs seeking to expand SAR beyond previously explored analogs.
Kinase inhibitionAntibacterialVirtual screening
[1] Bakhite, E. A.; et al. Regioselective Acylation of Congeners of 3-Amino-1H-pyrazolo[3,4-b]quinolines, Their Activity on Bacterial Serine/Threonine Protein Kinases and In Vitro Antibacterial Activity. Synthetic Communications 2013, 43, 2954–2966. View Source
The compound's conserved 3-amino group, combined with its unique 1,8-dimethyl substitution pattern, makes it a valuable scaffold for screening against kinase panels, particularly where mono-methyl analogs have shown insufficient selectivity. The reduced H-donor count (1 vs 2) may confer distinct hinge-binding interactions, enabling the exploration of novel kinase selectivity profiles [1]. Procurement supports hit-to-lead programs that require systematic SAR coverage of pyrazoloquinoline substitution space.
Fluorescent Probe Development
1H-Pyrazolo[3,4-b]quinolines are established blue-emitting fluorophores used in OLEDs and fluorescent sensors [2]. The 1,8-dimethyl substitution alters conjugation and planarity relative to unsubstituted or mono-methyl derivatives, potentially shifting emission wavelengths and quantum yields. Researchers developing environment-sensitive probes or optoelectronic materials can utilize this compound to tune spectral output.
The parent class has demonstrated inhibition of bacterial serine/threonine protein kinases and antibacterial activity [1]. Procuring 1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine enables investigation into whether the 1,8-dimethyl pattern enhances antibacterial potency or reduces resistance relative to previously profiled analogs, building on the known MIC baseline of >32 µg/mL for similar compounds.
Chemical Biology Probe for Methylation-Dependent Processes
The 1-N-methyl group eliminates a potential hydrogen-bond donor site, making this compound a useful negative control or selectivity probe in biological systems where N-H hydrogen bonding is critical. The higher lipophilicity (ΔXLogP3 +0.2) also facilitates studies of hydrophobicity-driven cellular uptake versus mono-methyl or unsubstituted analogs.
Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
Kinase selectivity review
SAR expansion vs. mono-methyl analogs
Fluorescent probe development
Spectral shift and planarity review
Emission wavelength context vs. unsubstituted or mono-methyl derivatives
Antimicrobial resistance studies
Bacterial kinase inhibition context
MIC and strain-panel endpoint review
Chemical biology methylation probe
H-donor count and lipophilicity profile
Cellular uptake and H-bond-dependent model-response review
[1] Bakhite, E. A.; et al. Regioselective Acylation of Congeners of 3-Amino-1H-pyrazolo[3,4-b]quinolines, Their Activity on Bacterial Serine/Threonine Protein Kinases and In Vitro Antibacterial Activity. Synthetic Communications 2013, 43, 2954–2966. View Source
[2] Danel, A.; et al. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules 2022, 27, 2775. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.